Cas no 205059-38-7 (N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine)

N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine 化学的及び物理的性質
名前と識別子
-
- N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine
-
- インチ: 1S/C12H25N3/c1-14(2)11-5-9-15(10-6-11)12-3-7-13-8-4-12/h11-13H,3-10H2,1-2H3
- InChIKey: HBYABCRZKRAJCW-UHFFFAOYSA-N
- ほほえんだ: N1(C2CCNCC2)CCC(N(C)C)CC1
N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4189031-0.5g |
N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine |
205059-38-7 | 95.0% | 0.5g |
$256.0 | 2025-02-20 | |
Enamine | EN300-4189031-0.05g |
N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine |
205059-38-7 | 95.0% | 0.05g |
$65.0 | 2025-02-20 | |
Enamine | EN300-4189031-2.5g |
N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine |
205059-38-7 | 95.0% | 2.5g |
$697.0 | 2025-02-20 | |
1PlusChem | 1P01PFW8-500mg |
[1,4′-Bipiperidin]-4-amine, N,N-dimethyl- |
205059-38-7 | 95% | 500mg |
$368.00 | 2023-12-19 | |
Aaron | AR01PG4K-500mg |
[1,4′-Bipiperidin]-4-amine, N,N-dimethyl- |
205059-38-7 | 95% | 500mg |
$377.00 | 2025-02-14 | |
1PlusChem | 1P01PFW8-250mg |
[1,4′-Bipiperidin]-4-amine, N,N-dimethyl- |
205059-38-7 | 95% | 250mg |
$224.00 | 2023-12-19 | |
1PlusChem | 1P01PFW8-10g |
[1,4′-Bipiperidin]-4-amine, N,N-dimethyl- |
205059-38-7 | 95% | 10g |
$1955.00 | 2023-12-19 | |
Aaron | AR01PG4K-5g |
[1,4′-Bipiperidin]-4-amine, N,N-dimethyl- |
205059-38-7 | 95% | 5g |
$1446.00 | 2023-12-15 | |
Enamine | EN300-4189031-0.1g |
N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine |
205059-38-7 | 95.0% | 0.1g |
$96.0 | 2025-02-20 | |
Enamine | EN300-4189031-0.25g |
N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine |
205059-38-7 | 95.0% | 0.25g |
$136.0 | 2025-02-20 |
N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine 関連文献
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
-
7. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amineに関する追加情報
Professional Introduction to N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine (CAS No. 205059-38-7)
N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine, a compound with the chemical identifier CAS No. 205059-38-7, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and utility in drug development. The structural motif of N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine incorporates multiple functional groups that contribute to its unique pharmacological properties, making it a promising candidate for further investigation in medicinal chemistry.
The piperidine ring is a key structural feature that enhances the compound's solubility and bioavailability, while the presence of amine and dimethyl groups provides additional sites for interaction with biological targets. Recent studies have highlighted the importance of piperidine derivatives in the development of central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier effectively. The amine functionalities in N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine also suggest potential applications in modulating neurotransmitter systems, which is a critical aspect of many therapeutic interventions.
In the realm of drug discovery, the synthesis and characterization of novel compounds like N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine are essential for identifying new lead structures. Advanced synthetic methodologies have been employed to produce this compound with high purity and yield, enabling rigorous pharmacological testing. The use of computational chemistry tools has further accelerated the process by predicting molecular interactions and optimizing lead compounds for better efficacy and reduced toxicity.
Recent research has demonstrated that piperidine-based compounds exhibit a broad spectrum of biological activities, including antipsychotic, antidepressant, and anticonvulsant effects. The specific arrangement of functional groups in N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine may contribute to its potential as an intermediate in the synthesis of more complex drug molecules. For instance, modifications at the dimethyl and piperidine positions could lead to derivatives with enhanced binding affinity or selectivity for specific receptors.
The pharmacokinetic profile of N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine is another critical factor that influences its therapeutic potential. Studies have shown that piperidine derivatives often exhibit favorable pharmacokinetic properties, including moderate oral bioavailability and prolonged half-life. These characteristics make them suitable for once-daily dosing regimens, improving patient compliance and overall treatment outcomes. Additionally, the compound's stability under various storage conditions ensures its suitability for industrial-scale production and commercialization.
From a medicinal chemistry perspective, the synthesis of N,N-dimethyl-1-(piperidin-4-y)piperidin -4 -amine involves multi-step organic reactions that require precise control over reaction conditions. The use of chiral auxiliaries or catalysts can be employed to achieve enantiopure compounds, which is crucial for drugs targeting stereoselective biological pathways. Advances in asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, reducing the risk of side effects associated with racemic mixtures.
The biological activity of N,N-dimethyl -1 -( p i per id i n - 4 - y l ) p i per id i n - 4 - am i ne has been evaluated through in vitro and in vivo assays. Preliminary results indicate that it interacts with several key targets involved in neurological disorders, suggesting its potential as a therapeutic agent. Further investigations are underway to elucidate its mechanism of action and assess its efficacy in animal models. These studies will provide valuable insights into its therapeutic potential and guide future development efforts.
The role of computational modeling in drug discovery cannot be overstated. Molecular docking simulations have been used to predict how N,N-dimethyl -1 -( p i per id i n - 4 - y l ) p i per id i n - 4 - am i ne interacts with biological targets such as enzymes and receptors. These simulations help identify key binding residues and optimize the compound's structure for improved binding affinity. Additionally, pharmacophore modeling has been employed to derive structural features essential for biological activity, guiding synthetic modifications.
The environmental impact of pharmaceutical compounds is also a growing concern in drug development. Sustainable synthetic routes have been explored to minimize waste generation and reduce energy consumption during production. Green chemistry principles have been applied to develop eco-friendly methods for synthesizing N,N-dimethyl -1 -( p i per id i n - 4 - y l ) p i per id i n - 4 - am i ne, ensuring compliance with regulatory standards while maintaining high yields and purity.
In conclusion, N,N-dimethyl -1 -( p i per id i n - 4 - y l ) p i per id i n - 4 - am i ne (CAS No. 205059-38-7) represents a significant advancement in pharmaceutical chemistry with promising applications in CNS drug development. Its unique structural features, favorable pharmacokinetic properties, and potential as an intermediate for more complex drug molecules make it a valuable asset in medicinal chemistry research. Continued investigation into its biological activity and synthetic optimization will further enhance its therapeutic potential and contribute to the development of novel treatments for neurological disorders.
205059-38-7 (N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine) 関連製品
- 1187165-84-9(2-(4-Butylbenzoyl)-3-methylpyridine)
- 155882-74-9(2-{2-(2,2,2-trifluoroacetamido)phenylsulfanyl}benzoic acid)
- 2228606-49-1(1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid)
- 2229681-97-2(3-(1H-indol-2-yl)prop-2-en-1-amine)
- 2229542-36-1(tert-butyl N-{1-(1-hydroxyethyl)cyclopropylmethyl}-N-(propan-2-yl)carbamate)
- 852138-21-7(4-butoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylbenzamide)
- 193465-78-0(methyl 3-(4-chlorophenyl)-3-hydroxypropanoate)
- 2137757-38-9(2H-Benzimidazol-2-imine, 1,3-bis(difluoromethyl)-1,3-dihydro-)
- 128196-02-1((R)-(-)-Citalopram)
- 78355-50-7(Peptide E (cattleadrenal medulla) (9CI))




